Lck Inhibitor III

T-cell signaling kinase inhibition aqueous solubility

Lck Inhibitor III (CAS 1188890-30-3), also designated compound 12h, is a cell-permeable, ATP binding site-targeting, trisubstituted pyrimidine. It functions as a lymphocyte-specific kinase (Lck) inhibitor with an IC50 of 867 nM measured at 10 µM ATP.

Molecular Formula C25H30N6O4
Molecular Weight 478.5 g/mol
Cat. No. B12401776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLck Inhibitor III
Molecular FormulaC25H30N6O4
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5.O
InChIInChI=1S/C25H28N6O3.H2O/c1-18-7-8-19(32-2)15-21(18)27-23-16-24(34-14-11-30-9-12-33-13-10-30)29-25(28-23)31-17-26-20-5-3-4-6-22(20)31;/h3-8,15-17H,9-14H2,1-2H3,(H,27,28,29);1H2
InChIKeyZCZUQIMFQZQEHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lck Inhibitor III (CAS 1188890-30-3): A Trisubstituted Pyrimidine with Balanced Activity and Solubility for T-Cell Signaling Research


Lck Inhibitor III (CAS 1188890-30-3), also designated compound 12h, is a cell-permeable, ATP binding site-targeting, trisubstituted pyrimidine [1]. It functions as a lymphocyte-specific kinase (Lck) inhibitor with an IC50 of 867 nM measured at 10 µM ATP [1]. The compound inhibits IL-2 synthesis in Jurkat T-cells with an IC50 of 1.27 µM following CD3 cross-linking and PMA stimulation [1]. Its IUPAC name is 2-(1H-benzo[d]imidazol-1-yl)-N-(5-methoxy-2-methylphenyl)-6-(2-morpholinoethoxy)pyrimidin-4-amine hydrate, with molecular formula C25H28N6O3•H2O and molecular weight 478.55 .

Why Lck Inhibitor III Cannot Be Interchanged with Other Lck-Targeting Compounds


Substituting Lck Inhibitor III with other Lck-targeting compounds is not straightforward due to substantial divergence across multiple parameters: biochemical potency spans over four orders of magnitude (from 0.2 nM for AMG-47a to >600 µM for SU6656), selectivity profiles differ dramatically among Src family members and off-target kinases, and physicochemical properties vary widely, with aqueous solubility ranging from near-zero for Lck Inhibitor II to 27 µg/mL for Lck Inhibitor III [1]. These differences directly impact experimental design, dosing requirements, and the biological conclusions that can be drawn [2].

Lck Inhibitor III: Quantitative Differentiation Evidence Guide for Procurement Decisions


Potency-Aqueous Solubility Trade-Off: Lck Inhibitor III vs. Lck Inhibitor II

Lck Inhibitor III represents a deliberate molecular optimization where reduced biochemical potency was accepted to achieve dramatically improved aqueous solubility relative to the more potent analog Lck Inhibitor II (compound 12g) [1]. This trade-off was engineered through structural modification of the aniline side chain [1].

T-cell signaling kinase inhibition aqueous solubility

Functional Cellular Activity: IL-2 Synthesis Inhibition in Jurkat T-Cells

Lck Inhibitor III demonstrates functional T-cell inhibitory activity as measured by IL-2 release blockade in Jurkat E6-1 T-cells [1]. The cellular IC50 (1.27 µM) is approximately 1.5-fold higher than its biochemical IC50, suggesting reasonable cell permeability without major efflux or sequestration issues [1].

T-cell activation IL-2 production immunosuppression

Selectivity Profile Relative to Other Src Family Kinase Inhibitors

Within the 2-benzimidazole substituted pyrimidine series from which Lck Inhibitor III (12h) originates, compounds demonstrated high selectivity for Lck over other Src family kinase Src and inflammation/angiogenesis-related kinases p38 and VEGFR-2, with IC50 values of 0.12 µM for Src [1]. This contrasts with pan-Src inhibitors such as dasatinib (Lck IC50 ~0.4 nM) and PP2 (Lck IC50 ~4 nM), which potently inhibit multiple Src family members [2][3].

kinase selectivity Src family off-target profiling

Chemical Scaffold Differentiation: 2-Benzimidazole Pyrimidine vs. Alternative Chemotypes

Lck Inhibitor III is built on a 2-benzimidazole substituted pyrimidine scaffold, structurally distinct from other major Lck inhibitor chemotypes [1]. Alternative chemotypes include pyrazolo[3,4-d]pyrimidines (A-420983: Lck IC50 = 37 nM) [2], aminothiazole-based inhibitors (dasatinib: Lck IC50 ≈ 0.4 nM) [3], and pyrazolopyrimidines (PP2: Lck IC50 ≈ 4 nM) [4]. Scaffold differences can influence solubility, metabolic stability, off-target binding, and commercial availability.

chemical scaffold pyrimidine inhibitors medicinal chemistry

Recommended Application Scenarios for Lck Inhibitor III in T-Cell Signaling and Immunology Research


Aqueous Buffer-Based T-Cell Activation Assays Requiring Minimal DMSO

Lck Inhibitor III is specifically suited for experiments where high DMSO concentrations are problematic. With aqueous solubility of 27 µg/mL in PBS (pH 7.4) [1], researchers can prepare dosing solutions in aqueous buffers rather than relying on DMSO stocks that may precipitate upon dilution or introduce solvent toxicity artifacts. This property is particularly valuable for primary T-cell cultures, which are sensitive to DMSO exposure, and for long-term incubation studies where sustained compound exposure is required [1].

Orthogonal Chemical Validation of Lck-Dependent Phenotypes

For researchers seeking to confirm that an observed biological phenotype is genuinely Lck-dependent rather than an artifact of a specific chemical scaffold, Lck Inhibitor III provides a chemically orthogonal tool. Its 2-benzimidazole pyrimidine scaffold differs from pyrazolo[3,4-d]pyrimidines (e.g., A-420983), aminothiazoles (e.g., dasatinib), and pyrazolopyrimidines (e.g., PP2) [2][3][4]. Using Lck Inhibitor III alongside an inhibitor from a distinct chemotype strengthens confidence that convergent results reflect on-target Lck inhibition rather than scaffold-specific off-target activity [1].

Jurkat T-Cell IL-2 Production Studies with Functional Readouts

Lck Inhibitor III has been validated for blocking IL-2 release in Jurkat E6-1 T-cells stimulated by CD3 cross-linking and PMA (IC50 = 1.27 µM) [1]. This functional cellular assay provides a physiologically relevant readout of T-cell receptor signaling inhibition. The compound's cell permeability and the close correspondence between biochemical and cellular IC50 values (1.46-fold ratio) indicate efficient intracellular target engagement [1], making it a reliable choice for IL-2 production studies and downstream T-cell activation assays.

Selectivity-Conscious Experiments Distinguishing Lck from Other Src Family Kinases

In experimental contexts where distinguishing Lck inhibition from inhibition of other Src family members (Src, Fyn, Lyn, Yes) is critical, Lck Inhibitor III's chemical series has demonstrated selectivity for Lck over Src and other kinases [1]. This contrasts with pan-Src inhibitors like dasatinib and PP2, which inhibit multiple Src family kinases with comparable potency [2][3]. For researchers specifically investigating Lck's unique role in T-cell receptor signaling, this selectivity profile reduces confounding effects from concomitant inhibition of related kinases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lck Inhibitor III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.